molecular formula C8H7ClF4N2O2 B2866154 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005678-67-0

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2866154
CAS No.: 1005678-67-0
M. Wt: 274.6
InChI Key: UWICCDQQIOBTNF-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with chloro and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of chloro and difluoromethyl groups. One common method involves the reaction of 4-chloro-3,5-bis(difluoromethyl)pyrazole with propanoic acid under suitable conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-bis(difluoromethyl)pyrazole: A precursor in the synthesis of the target compound.

    2-[4-chloro-3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid: A similar compound with trifluoromethyl groups instead of difluoromethyl groups.

Uniqueness

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both chloro and difluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF4N2O2/c1-2(8(16)17)15-5(7(12)13)3(9)4(14-15)6(10)11/h2,6-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICCDQQIOBTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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